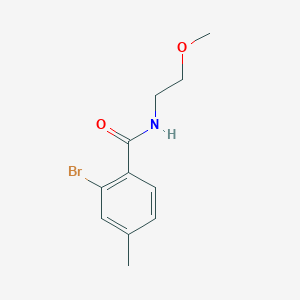

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Description

BenchChem offers high-quality 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(2-methoxyethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8-3-4-9(10(12)7-8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTIFMSYWRTIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCCOC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic potential of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide derivatives

Title: Strategic Functionalization of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide: A Guide to Therapeutic Scaffold Optimization

Executive Summary This technical guide analyzes the therapeutic utility of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (BMEMB) . While often categorized as a synthetic intermediate, this specific scaffold represents a "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its functional groups: the 2-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (enabling library expansion), while the N-(2-methoxyethyl) tail modulates physicochemical properties (solubility, permeability) and metabolic stability.

This guide explores the derivation of BMEMB into two primary therapeutic classes: Dual PDE4/Muscarinic Antagonists (Respiratory) and Kinase Inhibitors (Oncology) , providing validated protocols for synthesis and biological evaluation.

Part 1: Chemical Architecture & SAR Logic

The therapeutic potential of BMEMB derivatives is dictated by the precise placement of its substituents. A structural dissection reveals the rationale for its use as a lead compound:

| Structural Motif | Medicinal Chemistry Function |

| 2-Bromo Position | The Diversity Vector: A steric and electronic anchor. In its native state, it forces the amide bond out of planarity (atropisomerism potential). Crucially, it is the site for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl systems essential for high-affinity target binding (e.g., kinase hinge binding). |

| N-(2-methoxyethyl) | The ADME Modulator: Unlike a simple methyl or ethyl group, the ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without sacrificing lipophilicity required for membrane permeability. It often mimics the hydration shell, reducing desolvation penalties during protein binding. |

| 4-Methyl Group | Metabolic Blocker: Blocks para-position metabolism (oxidation) on the benzene ring, extending half-life ( |

Part 2: Therapeutic Applications[1][2][3]

Respiratory Disease: Dual PDE4 Inhibition & Muscarinic Antagonism

Research indicates that benzamide derivatives structurally related to BMEMB act as dual pharmacophores for Chronic Obstructive Pulmonary Disease (COPD).[1]

-

Mechanism: Inhibition of Phosphodiesterase 4 (PDE4) prevents the hydrolysis of cAMP in inflammatory cells (neutrophils, eosinophils), while antagonism of Muscarinic M3 receptors causes bronchodilation.

-

Derivative Strategy: The 2-bromo group is coupled with nitrogen-containing heterocycles (e.g., pyrazoles or quinolines) to create the "tail" that occupies the PDE4 catalytic domain.

Oncology: Type II Kinase Inhibition

The 2-bromo-benzamide core is a classic scaffold for Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of kinases.

-

Mechanism: The amide nitrogen forms a hydrogen bond with the conserved Glu residue in the

C-helix, while the aryl group (introduced at the 2-bromo position) extends into the allosteric pocket. -

Derivative Strategy: Suzuki coupling with 3-trifluoromethylaniline or similar moieties creates inhibitors targeting VEGFR or B-RAF.

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the downstream effects of a BMEMB-derived PDE4 inhibitor in a bronchial epithelial cell.

Figure 1: Mechanism of Action for BMEMB-derived PDE4 inhibitors.[2][3] Inhibition leads to cAMP accumulation, activating PKA, which drives bronchodilation and suppresses inflammatory cytokine release.

Part 4: Experimental Protocols

Protocol A: Synthesis of the BMEMB Scaffold

Rationale: Direct amidation ensures high yield and retention of the bromine handle.

-

Reagents: 2-Bromo-4-methylbenzoic acid (1.0 eq), Thionyl Chloride (

, 3.0 eq), 2-Methoxyethylamine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM). -

Activation: Dissolve acid in DCM. Add

dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate excess -

Amidation: Re-dissolve acid chloride in dry DCM. Add TEA. Add 2-Methoxyethylamine dropwise at 0°C. Stir at RT for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

. Dry over -

Validation:

NMR should show the methoxy singlet (~3.3 ppm) and the amide triplet.

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Rationale: Functionalizing the 2-position to create biaryl derivatives.

-

Reagents: BMEMB (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane / Water (4:1).

-

Procedure: Degas solvents with

for 15 mins. Combine reagents in a sealed tube. Heat to 90°C for 12 hours. -

Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc gradient).

Part 5: Biological Evaluation (PDE4 Assay)

To validate the therapeutic potential, derivatives must be screened for PDE4 inhibition.[1]

Assay Principle: Fluorescence Polarization (FP).

-

Tracer: FAM-labeled cAMP.

-

System: When PDE4 hydrolyzes cAMP, the tracer is displaced from the detection antibody, changing polarization.

-

Protocol:

-

Incubate BMEMB derivative (serial dilution 10

to 0.1 nM) with recombinant PDE4B enzyme for 15 min. -

Add FAM-cAMP substrate. Incubate 45 min.

-

Add IMAP binding reagent (nanoparticles).

-

Read FP (Ex 485 nm / Em 528 nm).

-

Hit Criteria:

indicates a potent lead.

-

References

-

Dual Pharmacophores for Respiratory Disease

- Benzamide Scaffold Versatility: Gou, S., et al. "Design, synthesis and biological evaluation of benzamide derivatives as potential anticonvulsants." European Journal of Medicinal Chemistry, 46(1), 222-228. (2011). Relevance: Demonstrates the CNS penetration properties of N-substituted benzamides.

-

Synthetic Methodology

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (1995). Link

- Relevance: The foundational protocol for functionalizing the 2-bromo position of the BMEMB scaffold.

-

-

Patent Literature

Sources

The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold, a deceptively simple aromatic amide, stands as a quintessential "privileged structure" in the field of medicinal chemistry. Its remarkable versatility, stemming from favorable physicochemical properties and synthetic tractability, has enabled the development of a vast and diverse arsenal of therapeutic agents. This technical guide provides a comprehensive exploration of the benzamide scaffold, delving into its fundamental properties, diverse mechanisms of action, and extensive applications across a spectrum of diseases. From its early serendipitous discoveries to its current role in precision medicine, the benzamide moiety continues to be a highly productive framework for the design of novel therapeutics. This guide will illuminate the key structure-activity relationships, showcase detailed experimental considerations, and offer insights into the future trajectory of benzamide-based drug discovery.

Introduction: The Enduring Legacy of a Privileged Scaffold

The journey of benzamide derivatives in medicine began not with rational design, but with fortuitous observations in the mid-20th century. The initial discovery of the antiemetic and antipsychotic properties of compounds like metoclopramide and sulpiride unveiled the therapeutic potential of this chemical entity[1]. These early successes spurred decades of intensive research, revealing that the benzamide core can be strategically decorated with a variety of substituents to modulate its interaction with a wide array of biological targets[2][3]. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity and specificity to enzymes and receptors, making it a cornerstone in modern drug discovery[3].

The inherent structural features of the benzamide scaffold allow for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles[3]. This has led to the development of blockbuster drugs targeting the central nervous system, combatting cancer, and managing metabolic disorders, solidifying the benzamide framework as a truly indispensable tool in the medicinal chemist's toolkit.

Physicochemical Properties and Synthetic Accessibility

The benzamide moiety, characterized by a carboxamide group attached to a benzene ring, possesses a unique combination of physicochemical properties that contribute to its "drug-like" character[3][4]. Benzamides are typically white or pale-colored powders, often soluble in water and other organic solvents[5]. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The aromatic ring provides a rigid scaffold and can participate in π-π stacking and hydrophobic interactions.

Synthetic Methodologies

The synthetic tractability of the benzamide scaffold is a key advantage for medicinal chemists. A variety of robust and versatile synthetic methods are available for their preparation, allowing for the creation of large and diverse chemical libraries for screening.

2.1.1. Amide Coupling Reactions: This is the most common and straightforward method for synthesizing benzamides. It typically involves the reaction of a benzoic acid derivative with an amine in the presence of a coupling agent.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

-

Dissolution: Dissolve the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Yields for EDC/HOBt Coupling Reactions [6]

| Entry | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzoic Acid | Aniline | DMF | RT | 12 | 92 |

| 2 | Benzoic Acid | 4-Fluoroaniline | CH₂Cl₂ | RT | 16 | 88 |

| 3 | 3-Methoxybenzoic Acid | Benzylamine | MeCN | RT | 8 | 95 |

2.1.2. Other Synthetic Routes: Transition-metal-catalyzed cross-coupling reactions and multi-component reactions also offer efficient pathways to more complex benzamide derivatives, expanding the accessible chemical space[6].

Diverse Mechanisms of Action: A Multi-Targeting Scaffold

The therapeutic versatility of benzamide derivatives is a direct consequence of their ability to interact with a multitude of biological targets. This multi-targeting capability has been exploited to develop drugs for a wide range of diseases.

Receptor Modulation: The Central Nervous System and Beyond

A significant number of benzamide-containing drugs exert their effects by modulating the activity of G-protein coupled receptors (GPCRs).

3.1.1. Dopamine Receptor Antagonism: The benzamide scaffold is a hallmark of several atypical antipsychotic drugs[3]. Compounds like sulpiride and amisulpride are selective antagonists of dopamine D2 and D3 receptors in the mesolimbic and mesocortical pathways of the brain[3][7]. By blocking these receptors, they modulate dopamine neurotransmission, which is thought to be hyperactive in psychosis[3]. At low doses, amisulpride preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is beneficial in treating depressive symptoms[7][8]. At higher doses, it blocks postsynaptic receptors, producing its antipsychotic effects[7][8].

Caption: Dual mechanism of benzamide antipsychotics.

3.1.2. Serotonin Receptor Activity: Many benzamide antipsychotics also exhibit affinity for serotonin receptors, such as 5-HT1A and 5-HT2, which contributes to their atypical profile and reduced extrapyramidal side effects[9][10][11].

3.1.3. Other GPCRs: The benzamide scaffold has also been explored for its activity at other GPCRs, including adrenergic receptors and the orphan receptor GPR139[9][10][12].

Enzyme Inhibition: A Powerful Tool in Oncology and Beyond

Benzamide derivatives have emerged as potent inhibitors of several key enzyme families, leading to significant advances in cancer therapy and other areas.

3.2.1. Kinase Inhibition: Many benzamide derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer[3]. By occupying the ATP-binding pocket, these drugs prevent the phosphorylation of downstream substrates, thereby blocking proliferation and survival signals[3]. A prominent example is Entrectinib, an inhibitor of Trk, ROS1, and ALK, used in the treatment of solid tumors with specific gene fusions[3]. The development of 3-substituted benzamide derivatives has also led to potent Bcr-Abl kinase inhibitors for chronic myeloid leukemia[13]. Furthermore, benzamide derivatives have been investigated as inhibitors of Rho-associated kinase-1 (ROCK1) and tyrosine kinases[14][15][16].

Caption: Mechanism of benzamide-based kinase inhibition.

3.2.2. Histone Deacetylase (HDAC) Inhibition: A significant number of benzamide derivatives have been developed as HDAC inhibitors. HDACs play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The o-aminobenzamide moiety is a key pharmacophore that chelates the zinc ion in the active site of HDACs, thereby inhibiting their activity[17]. This leads to histone hyperacetylation, chromatin relaxation, and ultimately, anticancer effects such as cell cycle arrest and apoptosis[18][19].

Table 2: Inhibitory Activity of Selected Benzamide-Based HDAC Inhibitors

| Compound | Target HDACs | IC₅₀ (nM) | Reference |

| Entinostat (MS-275) | Class I HDACs | 100-200 | [20] |

| Mocetinostat | Class I and IV HDACs | ~500 | [21] |

| Chidamide | HDAC1, 2, 3, 10 | 95 (HDAC1) | [21] |

3.2.3. Other Enzyme Targets: Benzamide derivatives have also been investigated as inhibitors of other enzymes, including acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease and Mycobacterium tuberculosis QcrB for tuberculosis[22][23].

Therapeutic Applications: A Broad Spectrum of Activity

The diverse mechanisms of action of benzamide derivatives have translated into a wide range of therapeutic applications.

Central Nervous System Disorders

As previously discussed, substituted benzamides are widely used as antipsychotics for the treatment of schizophrenia[3][7]. Their unique pharmacological profile, often combining D2 antagonism with effects on serotonin receptors, has led to their classification as "atypical" antipsychotics with a favorable side-effect profile[1]. Additionally, at lower doses, some benzamides like amisulpride are effective in treating depression and dysthymia[7].

Oncology

The development of benzamide-based anticancer agents is a rapidly growing area of research[17][19]. As potent inhibitors of kinases and HDACs, these compounds can target multiple dysregulated pathways in cancer cells[3][17]. Several benzamide-containing drugs are approved for cancer treatment, and many more are in clinical trials[21].

Metabolic Diseases

Recent research has highlighted the potential of benzamide derivatives in the treatment of type 2 diabetes mellitus (T2DM) . Novel benzamide derivatives have been developed as glucokinase (GK) activators[24][25][26][27][28]. GK plays a crucial role in glucose homeostasis, and its activation can lower blood glucose levels[27].

Table 3: Activity of a Novel Benzamide Glucokinase Activator [24]

| Compound | In Vitro EC₅₀ (nM) | In Vivo OGTT (AUC Reduction %) |

| 19 | 27 | 47.4% (at 30 mg/kg) |

Other Therapeutic Areas

The applications of benzamides extend beyond these major areas. They are also used as antiemetics (e.g., metoclopramide) to manage nausea and vomiting, and have been investigated for their potential as analgesics , anti-inflammatory agents , and antimicrobials [5][29][30].

Structure-Activity Relationships (SAR)

The therapeutic efficacy of benzamide derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amide nitrogen. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and improved drugs.

-

Substitutions on the Benzene Ring: Electron-withdrawing or electron-donating groups at different positions on the phenyl ring can significantly influence binding affinity and selectivity for a particular target. For example, in a series of Bcr-Abl kinase inhibitors, 3-halogenated and 3-trifluoromethylated benzamide derivatives were found to be highly potent[13]. In contrast, for Mycobacterium tuberculosis QcrB inhibitors, electron-withdrawing groups at the C-5 position were less tolerated[23].

-

Modifications of the Amide Group: The substituents on the amide nitrogen are critical for interacting with the target protein. For instance, in a series of acetylcholinesterase inhibitors, the position of a dimethylamine side chain markedly influenced inhibitory activity and selectivity[22].

-

Linker Moiety: In many benzamide drugs, a linker connects the benzamide core to another pharmacophoric group. The length and flexibility of this linker can be optimized to achieve optimal binding.

Future Perspectives and Conclusion

The benzamide scaffold has proven to be an enduring and remarkably fruitful starting point for drug discovery. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry[3].

Future research will likely focus on several key areas:

-

Novel Target Identification: Exploring the potential of the benzamide scaffold to modulate new and challenging biological targets.

-

Enhanced Selectivity: Designing next-generation benzamide derivatives with improved selectivity to minimize off-target effects and enhance safety profiles.

-

Overcoming Drug Resistance: Developing novel benzamide-based therapies that can overcome resistance mechanisms that have emerged with existing treatments.

-

Hybrid Molecules: Combining the benzamide scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities[31].

References

- Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide - Benchchem. (URL: )

- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. (URL: )

-

Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed. (URL: [Link])

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (URL: )

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC. (URL: [Link])

-

Benzamides: Sulpiride - Pharmaguideline. (URL: [Link])

-

Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed. (URL: [Link])

-

Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide - Benchchem. (URL: )

- The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties - Benchchem. (URL: )

- Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers - Benchchem. (URL: )

- Unraveling the Benzamide Scaffold: A Technical Guide to its Biological Mechanisms of Action - Benchchem. (URL: )

-

Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC. (URL: [Link])

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. (URL: [Link])

-

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - Taylor & Francis Online. (URL: [Link])

-

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed. (URL: [Link])

-

Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed. (URL: [Link])

-

Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction - The Office of Technology Commercialization Online Licensing Store. (URL: [Link])

-

Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed. (URL: [Link])

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. (URL: [Link])

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC. (URL: [Link])

-

Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - Taylor & Francis. (URL: [Link])

- The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Deriv

- The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innov

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

-

Consensus on the use of substituted benzamides in psychiatric patients - PubMed. (URL: [Link])

-

Spotlight on amisulpride in schizophrenia - PubMed. (URL: [Link])

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PubMed. (URL: [Link])

-

Design, Synthesis and biological Evaluation of Benzamide derivati - Walsh Medical Media. (URL: [Link])

-

Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus - PubMed. (URL: [Link])

-

Benzamide – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate. (URL: [Link])

-

Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Publishing. (URL: [Link])

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC. (URL: [Link])

-

Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. (URL: [Link])

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- 28. Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. walshmedicalmedia.com [walshmedicalmedia.com]

- 31. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide as a drug discovery building block

Strategic Utilization as a High-Fidelity Scaffold in Medicinal Chemistry

Executive Summary & Structural Logic

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (CAS: 1551435-76-7) represents more than a simple catalog intermediate; it is a "privileged scaffold" precursor designed to address three critical failure points in early-stage lead optimization: solubility , metabolic stability , and vectorial diversity .

As a Senior Application Scientist, I define this molecule not by its static structure, but by its latent reactivity. It serves as a bifurcated hub: the ortho-bromo handle allows for palladium-catalyzed diversification, while the N-methoxyethyl tail proactively manages lipophilicity (LogD) before the molecular weight increases during library synthesis.

Structural Dissection

The molecule functions through three distinct zones:

-

The Reactive Warhead (Ortho-Bromo): A sterically crowded halogen positioned for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization.

-

The Solubilizing Tail (Methoxyethyl): A motif that lowers LogP via ether oxygen hydrogen bonding without introducing a high-turnover metabolic soft spot.

-

The Metabolic Shield (Para-Methyl): Blocks the typically labile para-position of the phenyl ring from CYP450-mediated oxidation.

Figure 1: Functional dissection of the scaffold showing the interplay between the reactive handle and physicochemical modulators.[1]

Synthetic Access & Quality Control

To utilize this building block effectively, high purity (>98%) is required to prevent catalyst poisoning during downstream Pd-couplings. The most robust route is the Schotten-Baumann acylation of 2-methoxyethylamine with 2-bromo-4-methylbenzoyl chloride.

Protocol 1: High-Purity Synthesis of the Scaffold

Rationale: We utilize a biphasic or low-temperature organic base method to prevent bis-acylation and control the exotherm, which can degrade the acid chloride.

Reagents:

-

2-Bromo-4-methylbenzoyl chloride (1.0 equiv)

-

2-Methoxyethylamine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2-methoxyethylamine and TEA in anhydrous DCM. Cool to 0°C under N₂ atmosphere. Cooling is critical to suppress side reactions.

-

Addition: Dissolve 2-bromo-4-methylbenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup (Crucial for Pd-Coupling Purity):

-

Wash organic phase with 1M HCl (2x) to remove unreacted amine and TEA. Residual amines can coordinate Pd and kill downstream catalysts.

-

Wash with Sat. NaHCO₃ (to remove benzoic acid byproducts).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from EtOAc/Heptane if solid, or flash chromatography (0-50% EtOAc in Hexane).

QC Criteria:

-

1H NMR: Confirm diagnostic triplet for methoxyethyl CH₂ (~3.5 ppm) and singlet for OMe (~3.3 ppm).

-

Halogen Check: Beilstein test or Mass Spec (79Br/81Br isotope pattern) to ensure the bromo group remains intact.

Divergent Synthesis Strategies (The "Ortho-Effect")

The defining feature of this scaffold is the 2-bromo substituent. While valuable, it introduces significant steric hindrance due to its proximity to the amide carbonyl. Standard Suzuki conditions often fail here.

Overcoming Steric Hindrance in Cross-Coupling

When coupling this scaffold with boronic acids, the ortho-substituent prevents the planar alignment required for transmetallation. You must use electron-rich, bulky phosphine ligands.

Recommended Catalyst Systems:

-

Pd(dppf)Cl₂: Good for general aryl-aryl coupling.

-

Pd₂dba₃ + XPhos/SPhos: Mandatory for sterically demanding partners or forming C-N bonds (Buchwald-Hartwig).

Figure 2: Divergent synthetic pathways utilizing the ortho-bromo handle. Path A and B require specialized ligands to overcome steric clash with the amide.

Protocol 2: Sterically Demanding Suzuki Coupling

Rationale: We use SPhos (Buchwald ligand) because its bulk facilitates the reductive elimination step, which is the rate-determining step for ortho-substituted biaryls.

-

Mix: Scaffold (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq).

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler substrates).

-

Solvent: Toluene/Water (10:1) or Dioxane/Water. Biphasic systems often assist in solubilizing inorganic bases.

-

Conditions: Heat to 100°C for 12-18h in a sealed vial.

Physicochemical Impact Data

The inclusion of the N-(2-methoxyethyl) group is a deliberate medicinal chemistry tactic. Unlike a simple N-ethyl or N-propyl group, the ether oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility without becoming a hydrogen bond donor (HBD), which would penalize membrane permeability.

Comparative Property Table:

| Scaffold Variant | LogP (Calc) | tPSA (Ų) | Solubility (pH 7.4) | Metabolic Risk |

| N-(2-methoxyethyl) (Target) | 2.1 | 55.0 | High | Low (Stable Ether) |

| N-propyl (Analog) | 2.8 | 45.0 | Low | Med (Alkyl Oxidation) |

| N-H (Primary Amide) | 1.8 | 65.0 | Med | High (Glucuronidation) |

Data Interpretation: The Target molecule maintains a "Goldilocks" LogP (approx 2.1), ideal for oral bioavailability (Lipinski space), while the ether tail prevents the lipophilicity from climbing too high during subsequent fragment growing.

References

-

Suzuki-Miyaura Coupling on Ortho-Substituted Arenes

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7532–7533. Link

-

-

Solubility Effects of Ether Chains

-

Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

-

-

Amide Synthesis (Schotten-Baumann Conditions)

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

-

Buchwald-Hartwig Amination (Ligand Selection)

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Sources

Methodological & Application

Synthesis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide: A Senior Application Scientist's Guide

This comprehensive guide provides a detailed technical overview and step-by-step protocols for the synthesis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles and practical considerations for a successful synthesis.

Introduction

The formation of an amide bond is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of biologically active molecules and functional materials. The target molecule, 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, incorporates a substituted benzamide scaffold, a privileged structure in medicinal chemistry. This guide will explore two robust and widely applicable methods for its preparation from 2-bromo-4-methylbenzoic acid: the classic acyl chloride formation followed by amidation, and a direct amide coupling approach using modern reagents.

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is paramount. This guide will detail the underlying mechanisms of two distinct activation strategies, providing the rationale for the selection of reagents and reaction conditions.

Physicochemical Properties of Reactants

A thorough understanding of the starting materials is crucial for a safe and efficient synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Hazards |

| 2-Bromo-4-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | Solid | 143-147 | Skin and eye irritation[1] |

| 2-Methoxyethylamine | C₃H₉NO | 75.11 | Liquid | - | Flammable, corrosive |

Method 1: Acyl Chloride Formation and Subsequent Amidation

This traditional and cost-effective two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Mechanistic Rationale

The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) convert this hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][] The resulting acyl chloride is highly electrophilic and reacts readily with the nucleophilic amine.

Visualizing the Pathway: Acyl Chloride Formation

Caption: Workflow for the synthesis via the acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Method

Materials:

-

2-Bromo-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-Methoxyethylamine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 2-Bromo-4-methylbenzoyl chloride

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-methylbenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 5-10 eq) to the flask. A fume hood is essential as this reaction evolves toxic gases.[2]

-

Slowly heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure.[4] This step is crucial to prevent side reactions in the subsequent amidation.

Step 2: Synthesis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

-

Dissolve the crude 2-bromo-4-methylbenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve 2-methoxyethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride solution dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization.

Method 2: Direct Amide Coupling Using EDC and HOBt

This one-pot method utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate the amide bond formation directly from the carboxylic acid and amine. This method is often preferred for its milder reaction conditions and simpler workup.

Mechanistic Rationale

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be unstable and prone to racemization if the carboxylic acid is chiral. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active HOBt ester. This ester is less reactive than the O-acylisourea but more stable and less susceptible to side reactions. The amine then attacks the carbonyl of the HOBt ester to form the desired amide, regenerating HOBt in the process.[6] The urea byproduct formed from EDC is water-soluble, simplifying its removal during the aqueous workup.[7]

Visualizing the Pathway: EDC/HOBt Coupling

Caption: The catalytic cycle of EDC/HOBt mediated amide bond formation.

Experimental Protocol: EDC/HOBt Coupling Method

Materials:

-

2-Bromo-4-methylbenzoic acid

-

2-Methoxyethylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-bromo-4-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and 2-methoxyethylamine (1.1 eq).

-

Dissolve the mixture in anhydrous DCM or DMF.

-

Add a tertiary amine base such as DIPEA or TEA (2.0-3.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[5]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide.

Product Purification and Characterization

Flash Column Chromatography

Purification of the crude product is typically achieved using silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed. The polarity of the eluent should be optimized based on TLC analysis of the crude product.[8]

Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[9] For N-substituted benzamides, polar protic solvents like ethanol or a mixed solvent system such as ethanol/water are often suitable.[10]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.[2]

-

2-Methoxyethylamine is flammable and corrosive.

-

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide from 2-bromo-4-methylbenzoic acid can be reliably achieved through either the acyl chloride method or a direct coupling reaction with EDC/HOBt. The choice of method will depend on factors such as the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups in more complex substrates. The protocols and insights provided in this guide are designed to equip researchers with the necessary knowledge to perform this synthesis safely and efficiently, yielding a product of high purity for downstream applications.

References

-

Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]

-

Reddit. EDC-HOBt Amide coupling workup help. Available from: [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

Reddit. Need help in optimizing amide formation through acyl chloride pathway. Available from: [Link]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available from: [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]

-

ResearchGate. What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. Available from: [Link]

-

Der Pharma Chemica. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Available from: [Link]

-

Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available from: [Link]

-

University of Calgary. Column chromatography. Available from: [Link]

-

Knowledge UChicago. Supporting Information. Available from: [Link]

- Google Patents. Purification of N-substituted aminobenzaldehydes.

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

-

PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

-

PubChem. 2-Bromobenzamide. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Available from: [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

-

Columbia University. Column chromatography. Available from: [Link]

-

Knowledge UChicago. Supporting Information. Available from: [Link]

-

DiVA. Investigation of the Adsorption and Retention of Charged Compounds In RPLC. Available from: [Link]

- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Chromatography [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Systematic Approach to Solvent Selection for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Abstract

The selection of an appropriate solvent is a critical first step in a wide range of chemical applications, including synthesis, purification, formulation, and analysis.[1][2] An optimal solvent ensures the desired solubility, stability, and reactivity of the target compound. This application note presents a comprehensive guide for selecting a suitable solvent for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, a complex organic molecule. The methodology combines a theoretical analysis of the solute's physicochemical properties with a systematic experimental screening protocol. This guide is intended for researchers, scientists, and drug development professionals to facilitate efficient and rational solvent selection, minimizing trial-and-error and adhering to principles of green chemistry.[3][4]

Introduction: The Critical Role of Solvent Selection

In pharmaceutical and chemical manufacturing, the choice of solvent can significantly influence reaction yield, crystal form, purity, and overall process efficiency.[1] Furthermore, considerations of safety, environmental impact, and regulatory compliance are paramount.[3][5][6] Selecting a solvent is a balancing act between achieving the desired physical properties (e.g., solubility, boiling point) and meeting stringent safety and environmental standards.[5][7] This guide provides a structured workflow to identify effective solvents for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide, a compound with multiple functional groups that dictate its solubility behavior.

Physicochemical Analysis of the Solute

A thorough understanding of the solute's molecular structure is the foundation of rational solvent selection.

Compound: 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide CAS Number: 1551435-76-7[8] Molecular Formula: C11H14BrNO2

Structural Analysis:

Figure 1: Chemical structure of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide.

The key functional groups and their expected influence on solubility are:

-

Aromatic Ring (Toluene derivative): The substituted benzene ring is largely nonpolar and hydrophobic.

-

Bromo Group (-Br): Increases the molecular weight and introduces a degree of polarity.

-

Secondary Amide (-C(=O)NH-): This is a highly polar group. The oxygen atom is a strong hydrogen bond acceptor, and the N-H group is a hydrogen bond donor.[9][10] This feature is crucial for interactions with protic and polar aprotic solvents.

-

Ether Group (-O-CH3): The ether linkage is polar and can act as a hydrogen bond acceptor.

-

Ethyl Chain (-CH2CH2-): A flexible, nonpolar hydrocarbon chain.

Predicted Solubility Profile: Based on the principle of "like dissolves like," the presence of both polar (amide, ether) and nonpolar (aromatic ring, methyl, ethyl) regions suggests that 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide will exhibit moderate to good solubility in polar aprotic and some polar protic solvents. It is expected to have limited solubility in highly nonpolar solvents like alkanes and poor solubility in water, a common characteristic of amides with significant hydrocarbon functionality.[9][11]

Systematic Solvent Selection Workflow

A multi-step approach ensures an efficient and data-driven selection process. This workflow progresses from theoretical prediction to empirical verification.

Caption: A logical workflow for systematic solvent selection.

Experimental Protocol: Small-Scale Solubility Screening

This protocol is designed to rapidly assess the solubility of the target compound in a diverse range of solvents using minimal material.

4.1 Materials and Equipment

-

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (solute)

-

Candidate solvents (see Table 1 for suggestions)

-

Small glass vials (e.g., 2 mL) with caps

-

Analytical balance (±0.1 mg precision)

-

Calibrated micropipettes

-

Vortex mixer and/or magnetic stir plate with stir bars

-

Heating block or water bath (optional)

4.2 Procedure

-

Preparation: Accurately weigh approximately 5-10 mg of the solute into a clean, dry glass vial. Record the exact mass.

-

Initial Solvent Addition: Add a measured volume (e.g., 100 µL) of the first candidate solvent to the vial.

-

Agitation: Cap the vial and agitate vigorously using a vortex mixer for 60 seconds at room temperature. Visually inspect for dissolution. If a magnetic stir bar is used, stir for 5-10 minutes.

-

Incremental Addition: If the solid is not fully dissolved, add another 100 µL aliquot of the solvent. Repeat the agitation step.

-

Observation: Continue adding solvent in 100 µL increments up to a total volume of 1 mL. After each addition and agitation, visually inspect the solution against a dark background to check for any remaining solid particles.

-

Classification: Classify the solubility based on the total volume of solvent required to dissolve the solute.

-

Highly Soluble: Dissolves in < 250 µL.

-

Soluble: Dissolves in 250 - 500 µL.

-

Sparingly Soluble: Dissolves in 500 µL - 1 mL.

-

Insoluble: Does not fully dissolve in 1 mL.

-

-

Effect of Temperature (Optional): If a compound is sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) and observe any changes in solubility. Note that this is primarily for applications where heating is permissible, such as recrystallization.[7]

-

Documentation: Record all observations meticulously in a laboratory notebook.

Recommended Solvents for Screening & Rationale

The following table provides a curated list of candidate solvents, categorized by their properties, to serve as a starting point for the experimental screening.

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (ε) | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 47.2 | Excellent solvent for polar molecules; can accept H-bonds from the amide N-H.[12] |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Similar to DMSO, highly effective for amides.[13] | |

| Acetone | 5.1 | 20.7 | Good general-purpose polar solvent, less viscous and more volatile than DMSO/DMF.[12] | |

| Acetonitrile (ACN) | 5.8 | 37.5 | Moderately polar, common in chromatography and synthesis.[12] | |

| Polar Protic | Ethanol (EtOH) | 4.3 | 24.5 | Can act as both H-bond donor and acceptor, good for moderately polar compounds. |

| Isopropanol (IPA) | 3.9 | 19.9 | Less polar than ethanol, useful for compounds with more nonpolar character. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | 9.1 | Effective for a wide range of organic compounds with moderate polarity. |

| Ethers | Tetrahydrofuran (THF) | 4.0 | 7.6 | Aprotic ether with moderate polarity, good for dissolving many organics. |

| Aromatic | Toluene | 2.4 | 2.4 | May show some solubility due to the aromatic ring of the solute. |

| Nonpolar | Heptane / Hexane | 0.1 | 1.9 | Expected to be a poor solvent; included as a negative control. |

Interpreting Results and Final Selection

The ideal solvent is application-dependent.

-

For Synthesis: Choose a solvent that dissolves reactants but does not interfere with the reaction. The solvent's boiling point should be appropriate for the desired reaction temperature.[12]

-

For Purification (Crystallization): An ideal solvent will dissolve the compound when hot but show low solubility when cold.[7]

-

For Analysis (e.g., HPLC, NMR): The solvent must completely dissolve the sample and be compatible with the analytical technique (e.g., deuterated solvents for NMR).

-

For Formulation: The solvent must be pharmaceutically acceptable, with low toxicity and defined residual limits according to regulatory guidelines (e.g., ICH Q3C).[1][5]

The diagram below illustrates the key intermolecular forces expected to facilitate the dissolution of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide in a polar aprotic solvent like DMSO.

Caption: Key intermolecular interactions driving solubility.

Conclusion

This application note provides a robust framework for the rational selection of a solvent for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide. By integrating theoretical molecular analysis with a systematic and efficient experimental screening protocol, researchers can quickly identify suitable solvents for their specific application. This data-driven approach not only accelerates development timelines but also promotes the use of safer and more environmentally benign solvents by making informed choices early in the process.

References

- Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Unknown Author. (2005). Principles of Drug Action 1, Amides.

- Wikipedia. Amide.

- Editorial. Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.

- Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing.

- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- LPS Enterprises. (2024). Steps for Managing Solvents in API Manufacturing.

- University of Toronto. Solvent and Reagent Selection Guide - Green Chemistry Initiative.

- Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?.

- Reddit. (2017). Any recommendations on guides to basic solvent choices for organic molecules?.

- Chemistry Stack Exchange. (2020). Solubility of Amides.

- ChemicalBook. 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide.

Sources

- 1. rjpls.org [rjpls.org]

- 2. coastviewsolvents.com [coastviewsolvents.com]

- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 4. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. Steps for Managing Solvents in API Manufacturing [solventwasher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide | 1551435-76-7 [chemicalbook.com]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. Amide - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. reddit.com [reddit.com]

Application Note: Strategies for the Functionalization of the C(sp²)-Br Bond in 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the aryl bromide in 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, with the C-Br bond acting as a key handle for molecular elaboration. We present detailed, field-proven protocols for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as palladium-catalyzed cyanation. The narrative emphasizes the mechanistic rationale behind experimental choices, particularly addressing the role of the ortho-amide group as a potential directing group that can influence catalyst performance and reaction outcomes.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide is a bespoke chemical building block that offers significant potential for the synthesis of complex molecular architectures. Its utility is primarily derived from the presence of a synthetically versatile C(sp²)-Br bond on the aromatic ring. This bond is amenable to a wide array of powerful transition-metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their efficiency and broad functional group tolerance.[2][3]

A critical feature of this substrate is the N-(2-methoxyethyl)benzamide moiety positioned ortho to the bromine atom. Amide groups are well-known for their ability to act as coordinating directing groups in metal-catalyzed reactions.[1] This coordination can pre-organize the substrate around the metal center, potentially leading to enhanced reactivity, lower catalyst loadings, and unique selectivity profiles compared to unfunctionalized aryl bromides. This application note provides validated protocols for several key transformations, enabling chemists to predictably and efficiently diversify this molecular scaffold.

Palladium-Catalyzed Cross-Coupling: A Toolkit for Diversification

Palladium catalysis is a dominant technology for C-C and C-heteroatom bond formation.[3][4] The general catalytic cycle for most cross-coupling reactions involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) species, (2) Transmetalation (for Suzuki, etc.) or amine/alkene coordination, and (3) Reductive Elimination to form the product and regenerate the Pd(0) catalyst.[3][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method for constructing biaryl structures.[6][7] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[7]

Mechanistic Insight: The ortho-amide group can stabilize the palladium catalyst through chelation, potentially accelerating the rate-limiting oxidative addition step and facilitating reductive elimination. The choice of base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

| Reagent/Parameter | Recommended Value/Condition | Purpose |

| Substrate | 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide (1.0 equiv) | Aryl bromide source |

| Boronic Acid | Aryl- or Vinylboronic Acid (1.2–1.5 equiv) | Coupling partner |

| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Catalyst source |

| Base | K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv) | Activates boronic acid |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Reaction medium |

| Temperature | 80–110 °C | Provides activation energy |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation |

Step-by-Step Methodology:

-

To a dry Schlenk flask, add the substrate (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.5 equiv).

-

Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl product.[8]

Workflow for Suzuki-Miyaura Coupling

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 4. theses.enscm.fr [theses.enscm.fr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Kinetics for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Executive Summary

You are experiencing prolonged reaction times (>24 hours) or incomplete conversion when synthesizing 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide .

Root Cause Analysis: The primary bottleneck is steric hindrance caused by the bromine atom at the ortho position (C2) relative to the carbonyl carbon.[1] This substituent blocks the trajectory of the nucleophile (2-methoxyethylamine) and forces the carboxyl group out of planarity, increasing the activation energy required for the tetrahedral intermediate formation. Standard coupling reagents (EDC/HOBt) often fail to overcome this kinetic barrier efficiently.

Recommended Solution: Switch from standard carbodiimide coupling to an Acid Chloride Activation pathway using Thionyl Chloride (

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my EDC/HOBt reaction stalling after 24 hours?

A: The ortho-effect is the culprit. In 2-bromo-4-methylbenzoic acid, the bulky bromine atom creates a "steric gate" around the electrophilic carbonyl carbon.

-

Mechanism: EDC forms an O-acylisourea intermediate.[2] In non-hindered systems, the amine attacks this rapidly. Here, the bromine atom physically blocks the amine's approach.

-

Result: The active ester hydrolyzes or rearranges (N-acylurea formation) faster than the amine can attack, leading to stalled conversion.

-

Fix: You need a more reactive electrophile. An acid chloride (

) is significantly smaller and more electrophilic than an EDC-activated ester, allowing the amine to bypass the steric bulk.

Q2: I tried HATU but the yield is low. Why?

A: While HATU is excellent for hindered substrates, it is sensitive to steric crowding on the coupling reagent itself.

-

Issue: The bulky tetramethyluronium moiety of HATU combined with your ortho-bromo substrate creates a "congested transition state."

-

Optimization: If you must use HATU, ensure you are using HOAt (1-Hydroxy-7-azabenzotriazole) as an additive and DIPEA as the base. However, the acid chloride route remains superior for this specific benzamide derivative due to the robustness of the 2-bromo-4-methylbenzoyl scaffold.

Q3: Can I speed this up by heating?

A: Yes, but with caution.

-

Risk: Heating a coupling reaction (EDC/HATU) promotes racemization (not an issue here as the acid is achiral) and rearrangement to unreactive byproducts (N-acylurea).

-

Protocol: If using the Acid Chloride method (see below), heating to reflux is standard and safe. If using coupling reagents, do not exceed 40°C; instead, increase concentration to 0.5 M to drive kinetics.

Module 2: Optimized Experimental Protocols

Protocol A: The "Fast Track" (Acid Chloride Method)

Recommended for maximum speed and scale-up.

Reagents:

-

Substrate: 2-Bromo-4-methylbenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 equiv)[3] -

Catalyst: DMF (2-3 drops)

-

Nucleophile: 2-Methoxyethylamine (1.2 equiv)

-

Base: Triethylamine (

) (2.0 equiv) -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[4]

Step-by-Step:

-

Activation: Suspend the benzoic acid in anhydrous DCM (0.5 M). Add catalytic DMF.[3]

-

Chlorination: Add

dropwise at 0°C. Once added, warm to reflux (40°C) for 2 hours .-

Checkpoint: The solution should turn clear and gas evolution (

) should cease.

-

-

Evaporation: Concentrate in vacuo to remove excess

. (Crucial: Excess -

Coupling: Add the amine and

to a separate flask containing DCM at 0°C. Slowly add the acid chloride solution to this mixture. -

Completion: Stir at Room Temperature for 1 hour . Monitor by TLC/LCMS.

Protocol B: The "Gentle" Route (Mixed Anhydride)

Use this only if you lack proper ventilation for Thionyl Chloride.

Reagents:

-

Reagent: Isobutyl chloroformate (IBCF) (1.1 equiv)

-

Base: N-Methylmorpholine (NMM) (1.2 equiv)

Step-by-Step:

-

Dissolve acid in THF at -15°C (Salt/Ice bath).

-

Add NMM, followed by IBCF. Stir for 15 mins to form the mixed anhydride.

-

Add 2-methoxyethylamine. Allow to warm to RT.

-

Time: ~4-6 hours.

Module 3: Comparative Data & Decision Matrix

Table 1: Reagent Performance for Ortho-Substituted Benzamides

| Method | Reaction Time | Typical Yield | Steric Tolerance | Cleanup Difficulty |

| Acid Chloride ( | 3-4 Hours | 92-96% | High | Low (Evaporation) |

| HATU / DIPEA | 12-18 Hours | 75-85% | Moderate | High (Peptide coupling byproducts) |

| EDC / HOBt | >24 Hours | 40-60% | Low | Moderate (Urea byproduct) |

| Mixed Anhydride | 4-6 Hours | 80-85% | Moderate | Low (Extraction) |

Module 4: Visualization of Reaction Logic

The following diagram illustrates the kinetic competition between the desired nucleophilic attack and the steric blockade caused by the bromine atom.

Caption: Kinetic pathway comparison. The Acid Chloride route (Green) minimizes steric conflict, while standard coupling (Red) leads to stalled intermediates due to the ortho-bromo blockade.

References

-

BenchChem. (2025).[1][5] Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. Retrieved from

-

National Institutes of Health (NIH). (2007). Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings. Retrieved from

-

Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from

-

ChemicalBook. (2024). 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide Product Properties. Retrieved from

-

MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides.[6][7] Molecules.[1][3][4][5][7][8][9][10][11][12][13][14] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Proactive Stability Management for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide

Welcome to the dedicated technical support guide for 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of the molecule throughout its experimental lifecycle. As an N-substituted benzamide, this compound possesses a generally stable amide bond; however, under specific experimental conditions, it can be susceptible to hydrolysis, compromising data validity and product stability. This guide provides in-depth technical knowledge, troubleshooting protocols, and preventative strategies to mitigate hydrolytic degradation.

Section 1: Frequently Asked Questions - The Chemistry of Amide Bond Instability

This section addresses the fundamental principles governing the stability of your compound. Understanding these concepts is the first step toward preventing unwanted degradation.

Q1: Why is preventing the hydrolysis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide critical for my research?

The amide bond is the central functional group in this molecule. Its cleavage via hydrolysis fundamentally alters the chemical structure, leading to the formation of 2-bromo-4-methylbenzoic acid and 2-methoxyethylamine. For researchers, this degradation can lead to:

-

Loss of Potency and Inaccurate Results: The parent compound's concentration decreases, leading to erroneous measurements in bioassays or analytical quantitation.

-

Formation of Confounding Variables: The degradation products may have their own biological or chemical activities, interfering with the experimental outcome.

-

Compromised Product Shelf-Life: For drug development professionals, hydrolysis is a primary pathway for drug substance and drug product degradation, impacting stability, efficacy, and safety.[1][2]

Q2: What is the fundamental mechanism of amide hydrolysis?

Amide bonds are significantly more resistant to hydrolysis than esters due to resonance stabilization, which imparts a partial double-bond character to the carbon-nitrogen bond.[3][4][5] However, hydrolysis can be forced under specific conditions, primarily through acid or base catalysis.[6][7][8]

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and vulnerable to nucleophilic attack by a water molecule. The process ultimately leads to the cleavage of the C-N bond.[6]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis because it requires the expulsion of a very poor leaving group (an amide anion). The reaction is typically driven to completion by heating.[6][9]

Q3: What are the primary experimental factors that can trigger hydrolysis?

The stability of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide is primarily influenced by the following factors:

-

pH: The rate of hydrolysis is slowest near neutral pH and increases significantly in strongly acidic (pH < 3) or strongly basic (pH > 10) solutions.

-

Temperature: Elevated temperatures dramatically accelerate the rate of hydrolysis, especially when combined with non-neutral pH.[7][8]

-

Solvent Medium: Hydrolysis is a reaction with water; therefore, the presence of water in the solvent system is a prerequisite.[8]

-

Time: Degradation is cumulative. The longer the compound is exposed to suboptimal conditions, the greater the extent of hydrolysis will be.

Q4: What are the expected degradation products from the hydrolysis of 2-Bromo-N-(2-methoxyethyl)-4-methylbenzamide?

The hydrolysis of the amide bond will yield two primary degradation products:

-

2-Bromo-4-methylbenzoic acid

-

2-Methoxyethylamine